N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
Historical Context of Pyrazolo[3,4-d]pyrimidine Derivatives in Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor development due to its ability to mimic the adenine moiety of ATP, enabling competitive binding at catalytic sites. Early work in the 2000s demonstrated its utility in targeting tyrosine kinases like Bruton’s tyrosine kinase (BTK), culminating in the FDA approval of ibrutinib for B-cell malignancies. Structural studies reveal that substitutions at the 1-, 3-, and 4-positions of the pyrazolo[3,4-d]pyrimidine core modulate kinase selectivity by altering hydrogen bonding patterns with conserved residues in the hinge region. For example, ibrutinib’s acrylamide group at position 1 facilitates covalent binding to Cys481 in BTK, while modifications at position 4 influence interactions with hydrophobic regions adjacent to the ATP pocket.
The evolution of pyrazolo[3,4-d]pyrimidines has paralleled advances in crystallography and computational modeling, enabling rational design of derivatives with improved target engagement. A 2022 study demonstrated that 5-thioether substitutions enhance CDK2 inhibition by forming additional van der Waals contacts with Leu83 and Asp86, achieving IC~50~ values below 10 nM. These developments underscore the scaffold’s adaptability to diverse kinase targets, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and Janus kinases (JAKs).
Strategic Design Rationale for the Compound’s Structural Features
The compound’s architecture integrates three pharmacophoric elements:
Pyrazolo[3,4-d]pyrimidine Core
Functioning as an ATP-competitive hinge binder, the core establishes critical hydrogen bonds with kinase backbone atoms. The 1-position ethyl linker provides spatial flexibility, allowing the 3,4,5-trimethoxybenzamide group to access distal hydrophobic pockets. Molecular dynamics simulations of analogous compounds suggest that the core’s planar geometry minimizes steric clashes with gatekeeper residues like Thr315 in ABL1.
2,6-Dimethylmorpholino Substituent
Morpholine derivatives are frequently employed to enhance aqueous solubility and blood-brain barrier permeability via their balanced lipophilicity (clogP ~1.2) and weak basicity (pK~a~ ~6.5). The 2,6-dimethyl modification likely reduces metabolic oxidation by cytochrome P450 enzymes while introducing torsional constraints that favor binding to kinases with compact active sites. Crystallographic data for related morpholino-pyrimidines show that the morpholine oxygen forms water-mediated hydrogen bonds with conserved aspartate residues in PI3Kγ (e.g., Asp841).
3,4,5-Trimethoxybenzamide Appendage
This moiety contributes to target specificity through multipoint interactions. The trimethoxy pattern may engage in cation-π interactions with lysine residues (e.g., Lys33 in CDK2) or fill hydrophobic regions adjacent to the solvent front. Comparative studies of benzamide derivatives indicate that methoxy groups at the 3- and 4-positions improve metabolic stability by shielding the amide bond from hydrolytic cleavage.
A hypothetical binding mode derived from analog structures suggests the following interactions:
Relevance in Oncology and Kinase-Targeted Therapies
Kinase dysregulation underpins numerous oncogenic processes, from uncontrolled proliferation (CDKs, MAPKs) to immune evasion (JAK-STAT pathway). The compound’s design aligns with two emergent trends in kinase drug discovery:
Polypharmacology
By targeting multiple kinases with shared structural features, the compound could overcome resistance mechanisms associated with single-target inhibitors. For instance, simultaneous inhibition of CDK12 and CDK13 disrupts homologous recombination repair in BRCA-mutant cancers, synergizing with PARP inhibitors.
Induced Protein Degradation
Structural analogs have demonstrated an ability to act as molecular glues, recruiting E3 ubiquitin ligases to kinase complexes. The 3,4,5-trimethoxybenzamide group in particular may facilitate interactions with Cereblon (CRBN), promoting ubiquitination and proteasomal degradation of oncogenic kinases. In vivo studies of related compounds show 60–80% reductions in cyclin K levels within 24 hours of administration.
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Properties
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O5/c1-14-11-28(12-15(2)34-14)21-17-10-27-29(22(17)26-13-25-21)7-6-24-23(30)16-8-18(31-3)20(33-5)19(9-16)32-4/h8-10,13-15H,6-7,11-12H2,1-5H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUQKNFWBOWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 4-amino-1H-pyrazole and 2,6-dimethylmorpholine under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Attachment of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where 2,6-dimethylmorpholine reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Ethylation: The ethyl group is added via an alkylation reaction, typically using ethyl halides under basic conditions.
Coupling with Trimethoxybenzamide: The final step involves coupling the ethylated intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino and pyrazolo[3,4-d]pyrimidine moieties.
Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially altering the compound’s biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides for alkylation and acyl chlorides for acylation are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or altered heterocycles.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H29N7O4S
- Molecular Weight : 487.6 g/mol
- CAS Number : 1172842-75-9
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. These compounds often target specific signaling pathways involved in tumor growth and proliferation.
Case Study: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is crucial in various cancers. Compounds that inhibit this pathway have shown promise in preclinical studies. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their ability to induce apoptosis in cancer cells by modulating this pathway .
Neurological Disorders
The compound may also have implications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its structural features suggest potential interactions with neurotransmitter systems.
Case Study: Neuroprotective Effects
Studies have suggested that similar pyrazolo compounds can exhibit neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease .
Antimicrobial Properties
Emerging research points to the antimicrobial activity of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. These compounds can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
Case Study: Efficacy Against Resistant Strains
In vitro studies have demonstrated that certain derivatives possess activity against multi-drug resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells or the modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis with the compound from , N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide hydrochloride:
Table 1: Structural Comparison
Key Observations:
Core Heterocycle: The pyrazolo-pyrimidine core in the target compound is distinct from the triazine core in .
Morpholino Substituents: The 2,6-dimethylmorpholino group in the target compound introduces steric hindrance and lipophilicity, whereas the 4,6-dimorpholino substitution in ’s compound may enhance solubility and π-stacking interactions.
Benzamide Modifications: The 3,4,5-trimethoxybenzamide in the target compound likely increases membrane permeability due to its hydrophobic aromatic ring. In contrast, the dimethylaminoethyl group in ’s compound introduces cationic character, which could improve cellular uptake .
Synthetic Feasibility :
- The triazine derivative in was synthesized via HBTU-mediated amide coupling, a common method for benzamide derivatives. The target compound’s synthesis might require similar strategies but with pyrazolo-pyrimidine intermediates, which are typically more challenging to functionalize .
Biological Activity
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H30N6O5
- Molecular Weight : 470.5 g/mol
- CAS Number : 1172823-43-6
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its significant biological activities. The presence of the morpholino group and the trimethoxybenzamide moiety further enhances its pharmacological profile.
This compound primarily functions as a kinase inhibitor . Kinases are crucial in various cellular processes including cell proliferation and survival. By binding to the active sites of specific kinases, this compound inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell growth and inflammation modulation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth and metastasis.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses by targeting kinases related to inflammatory pathways.
- Antimicrobial Properties : Some derivatives based on the pyrazolo[3,4-d]pyrimidine structure have demonstrated activity against Mycobacterium tuberculosis and other pathogens.
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Kinase Inhibition Assays : The compound has shown promising results in inhibiting various kinases such as PI3K and mTOR, which are implicated in cancer progression.
Case Studies
Several case studies have highlighted the potential therapeutic applications of the compound:
-
Cancer Treatment : In a study involving cancer cell lines (e.g., A549 lung cancer cells), treatment with this compound resulted in significant apoptosis induction compared to controls.
"The compound demonstrated a dose-dependent increase in apoptosis markers in A549 cells" .
- Inflammation Models : In animal models of inflammation, administration of the compound reduced inflammatory markers significantly compared to untreated groups.
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-d]pyrimidine derivatives like the target compound?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine scaffolds typically involves multi-step reactions:
- Core Formation : Reacting 4-hydrazino precursors with alkyl halides or aryl halides in polar aprotic solvents (e.g., dry acetonitrile) under reflux conditions. For example, alkylation of intermediates with 2,6-dimethylmorpholine derivatives may introduce the morpholino substituent .
- Functionalization : Coupling the pyrazolo[3,4-d]pyrimidine core with benzamide groups via nucleophilic substitution or amidation. For instance, reacting with 3,4,5-trimethoxybenzoyl chloride in dry benzene or dichloromethane .
- Purification : Recrystallization from solvents like acetonitrile or isopropyl alcohol to isolate high-purity crystalline products .
Q. Example Synthesis Table :
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
Q. What are the solubility challenges for this compound, and how can they be addressed in formulation?
Methodological Answer:
- Challenges : The trimethoxybenzamide group increases hydrophobicity, limiting aqueous solubility.
- Solutions :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify the 2,6-dimethylmorpholino or trimethoxy groups to assess effects on target binding. For example:
- Assays : Use enzyme inhibition (e.g., kinase assays) or cell viability (MTT) with controls (e.g., staurosporine) to quantify potency .
Key SAR Insight :
The 2,6-dimethylmorpholino group enhances metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted morpholine .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Purity Verification : Re-analyze the compound via LC-MS to rule out impurities (e.g., diastereomers or unreacted intermediates) .
- Orthogonal Assays : Compare results from enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays to confirm target engagement .
- Buffer Optimization : Assess pH and ionic strength effects, as trimethoxybenzamide solubility varies with buffer conditions .
Q. What strategies improve synthetic yield and scalability for preclinical studies?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu catalysts for Buchwald-Hartwig amination to optimize coupling efficiency .
- Solvent Engineering : Replace acetonitrile with greener solvents (e.g., 2-MeTHF) to enhance reaction scalability .
- Process Monitoring : Use in-line FTIR to track reaction progression and minimize byproducts .
Q. How can in vivo pharmacokinetic (PK) studies be designed to account for metabolic instability?
Methodological Answer:
- Metabolite Identification : Administer the compound to liver microsomes and analyze metabolites via HRMS to identify vulnerable sites (e.g., morpholino N-oxidation) .
- PK Parameters : Calculate half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) in rodent models using LC-MS/MS .
- Prodrug Approach : Introduce hydrolyzable esters (e.g., acetyl groups) on the benzamide to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
